molecular formula C11H12O4 B1403621 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid CAS No. 1243367-94-3

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

Cat. No.: B1403621
CAS No.: 1243367-94-3
M. Wt: 208.21 g/mol
InChI Key: BNCPCLHHGMAAOD-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCPCLHHGMAAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid: Structure, Properties, and Synthesis

Introduction

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is a derivative of gentisic acid (2,5-dihydroxybenzoic acid), a naturally occurring phenolic compound found in various plants.[1][2] This molecule is distinguished by the presence of a cyclopropylmethoxy group at the 2-position of the benzoic acid ring. This structural modification is of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a cyclopropyl moiety can profoundly influence a molecule's pharmacological profile, often enhancing metabolic stability, binding affinity, and overall potency.[3][4] This guide provides a comprehensive overview of the chemical structure, predicted properties, a detailed synthesis protocol, and the potential applications of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid, grounding the discussion in the established chemistry of its parent compound and the strategic role of the cyclopropyl group in modern drug design.

Chemical Structure and Physicochemical Properties

The foundational structure of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is the gentisic acid core, which is known for its antioxidant and anti-inflammatory properties.[5] The key modification is the ether linkage of a cyclopropylmethyl group to the hydroxyl at the C2 position. This addition is expected to increase the lipophilicity of the molecule compared to its parent, gentisic acid, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

IUPAC Name: 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid Molecular Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol

While experimental data for this specific compound is not widely available, its physicochemical properties can be predicted based on its structure and comparison to related compounds.

PropertyPredicted Value/InformationRationale
CAS Number Not available in public databasesThis is a novel or non-commercial compound.
Appearance White to light yellow crystalline powderBased on the appearance of gentisic acid and other similar benzoic acid derivatives.[6][7]
Melting Point Predicted to be lower than gentisic acid (204 °C)The ether linkage and the non-planar cyclopropyl group may disrupt crystal packing.
Solubility Slightly soluble in water; soluble in polar organic solvents like ethanol, acetone, and DMF.The carboxylic acid and phenol groups provide polarity, while the cyclopropylmethoxy group increases non-polar character.[6][8]
pKa ~3.0 (Carboxylic acid), ~9-10 (Phenolic hydroxyl)Similar to gentisic acid, with the carboxylic acid being the most acidic proton. The ether at C2 may slightly alter the pKa of the C5 hydroxyl.[6]
LogP >1.6 (Predicted)The addition of the C₄H₇ group increases lipophilicity compared to gentisic acid (XlogP3: 1.6).[5]

Proposed Synthesis Protocol

A robust and logical synthetic route to 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is through the Williamson ether synthesis, starting from a readily available gentisic acid derivative. The following protocol outlines a step-by-step methodology for its preparation.

Rationale for Synthetic Strategy

The synthesis begins with methyl 2,5-dihydroxybenzoate to protect the more acidic carboxylic acid group, preventing it from interfering with the base-mediated alkylation. The key step is the selective O-alkylation of the hydroxyl group at the C2 position. This selectivity is achieved because the C2 hydroxyl proton is more acidic due to its proximity to the electron-withdrawing ester group and its ability to form an intramolecular hydrogen bond, making its conjugate base a better nucleophile.

Experimental Workflow Diagram

Synthesis_Workflow Start Methyl 2,5-dihydroxybenzoate Step1 Step 1: Williamson Ether Synthesis Start->Step1 Reagent1 (Bromomethyl)cyclopropane K₂CO₃, Acetone Reagent1->Step1 Intermediate Methyl 2-(cyclopropylmethoxy) -5-hydroxybenzoate Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 Reagent2 1. NaOH (aq) 2. HCl (aq) Reagent2->Step2 Product 2-(Cyclopropylmethoxy) -5-hydroxybenzoic acid Step2->Product Drug_Design_Logic cluster_0 Lead Compound cluster_1 Structural Modification cluster_2 Improved Properties Lead Bioactive Scaffold (e.g., Gentisic Acid) Cyclopropyl Introduce Cyclopropyl Group Lead->Cyclopropyl Potency Increased Potency Cyclopropyl->Potency Rigidity Stability Metabolic Stability Cyclopropyl->Stability Strong C-H Bonds ADME Optimized ADME Cyclopropyl->ADME Modulates Lipophilicity

Sources

Molecular weight and formula of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the molecular characteristics, synthesis, and analytical profiling of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid , a specialized phenolic acid derivative and structural isomer of key pharmaceutical intermediates used in phosphodiesterase-4 (PDE4) inhibitor development.

Executive Summary

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (C₁₁H₁₂O₄; MW 208.21 g/mol ) is a functionalized benzoic acid derivative characterized by a cyclopropylmethyl ether group at the ortho position and a hydroxyl group at the meta position relative to the carboxylic acid.

While less common than its isomer 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid (a known impurity of the PDE4 inhibitor Roflumilast), this compound serves as a critical building block for Structure-Activity Relationship (SAR) studies in medicinal chemistry. Its unique substitution pattern—placing the bulky hydrophobic cyclopropylmethoxy group adjacent to the carboxylate—modulates the steric and electronic environment of the aromatic ring, influencing ligand binding affinity in targets such as G-protein coupled receptors (GPR40/FFA1) and anti-inflammatory pathways.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound is an ether derivative of Gentisic acid (2,5-dihydroxybenzoic acid). The introduction of the cyclopropylmethyl group at the 2-position disrupts the intramolecular hydrogen bonding typically seen in salicylic acid derivatives, altering its solubility and pKa profile.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Exact Mass 208.0736
Core Scaffold Benzoic Acid / Gentisic Acid
Key Substituents 2-O-Cyclopropylmethyl (Ether), 5-Hydroxy (Phenol)
Physical State Off-white to pale yellow crystalline solid
Predicted pKa ~3.5 (Carboxylic acid), ~9.8 (Phenolic OH)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
Isomeric Relationship Structural isomer of Roflumilast Impurity 7 (CAS 1243391-44-7)

Synthetic Production Strategy

Synthesizing the 2-alkoxy isomer from Gentisic acid presents a regioselectivity challenge. The 5-hydroxyl group is sterically more accessible and nucleophilic, while the 2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, reducing its reactivity toward alkylation.

To selectively target the 2-position, a Protection-Deprotection Strategy is required.

High-Purity Synthesis Protocol

Objective: Selective alkylation of the 2-OH position.

  • Esterification: Convert Gentisic acid to Methyl 2,5-dihydroxybenzoate using methanol/H₂SO₄. This protects the carboxylic acid.

  • Selective Protection (5-OH): React with 1 equivalent of Benzyl bromide (BnBr) or TBDMS-Cl. The sterically unhindered 5-OH reacts preferentially to form Methyl 5-(benzyloxy)-2-hydroxybenzoate .

  • Alkylation (2-OH): Perform a Mitsunobu reaction or Williamson ether synthesis using Cyclopropylmethanol or Cyclopropylmethyl bromide .

    • Conditions: Cyclopropylmethyl bromide, K₂CO₃, DMF, 60°C (forcing conditions to break the H-bond).

    • Product: Methyl 5-(benzyloxy)-2-(cyclopropylmethoxy)benzoate.

  • Global Deprotection:

    • Step A (Hydrolysis): LiOH/THF/H₂O to hydrolyze the methyl ester.

    • Step B (Debenzylation): Hydrogenolysis (H₂/Pd-C) to remove the benzyl group (if used). Note: Cyclopropyl rings can open under high-pressure hydrogenation; mild conditions or acid-labile protecting groups (e.g., MOM, THP) are preferred for the 5-OH.

Synthesis Workflow Diagram

Synthesispathway Start Gentisic Acid (2,5-DHBA) Step1 Step 1: Esterification (MeOH, H+) Start->Step1 Step2 Step 2: Selective 5-OH Protection (BnBr/Base) Step1->Step2 Regioselective Step3 Step 3: 2-OH Alkylation (cPr-CH2-Br, K2CO3) Step2->Step3 Forcing Conditions Step4 Step 4: Hydrolysis & Deprotection Step3->Step4 Final Target: 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid Step4->Final

Figure 1: Strategic synthesis pathway focusing on regioselective protection to isolate the 2-alkoxy derivative.

Analytical Characterization & Profiling

Distinguishing 2-(cyclopropylmethoxy)-5-hydroxybenzoic acid from its isomers (e.g., 5-(cyclopropylmethoxy)-2-hydroxybenzoic acid) is critical for quality control.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Cyclopropyl Group: Characteristic multiplets at δ 0.3–0.6 ppm (4H) and δ 1.2 ppm (1H).

    • Ether Methylene (-OCH₂-): Doublet at δ 3.8–4.0 ppm.

    • Aromatic Protons:

      • H-3 (Ortho to ether): Doublet, ~δ 6.9 ppm (shielded by alkoxy group).

      • H-4 (Meta to ether): Doublet of doublets, ~δ 7.0 ppm.

      • H-6 (Ortho to COOH): Doublet, ~δ 7.3 ppm (deshielded by carboxyl).

  • NOE (Nuclear Overhauser Effect): Irradiation of the ether methylene (-OCH₂-) will show enhancement of the H-3 aromatic proton, confirming the position of the alkoxy group.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

  • Parent Ion: m/z 207.07.

  • Fragmentation Pattern:

    • Loss of CO₂ (M-44): m/z ~163.

    • Loss of Cyclopropylmethyl group (M-55): m/z ~152 (matches 2,5-dihydroxybenzoic acid fragment).

Analytical Logic Flow

AnalyticalLogic Sample Crude Product (Isomer Mixture?) HPLC HPLC Separation (C18 Column, Acidic Mobile Phase) Sample->HPLC MS MS Check (m/z 207) HPLC->MS NMR 1H NMR Analysis MS->NMR Decision Isomer Check: NOE on -OCH2- NMR->Decision ResultA Enhancement at H-3 (2-Alkoxy confirmed) Decision->ResultA Yes ResultB Enhancement at H-4/H-6 (5-Alkoxy impurity) Decision->ResultB No

Figure 2: Analytical decision tree for confirming the regiochemistry of the cyclopropylmethoxy substitution.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Phenolic compounds are susceptible to oxidation (browning) upon prolonged exposure to air and light.

  • Solubility: Dissolve in DMSO or Methanol for stock solutions. Aqueous solubility is poor unless converted to a salt (e.g., Sodium 2-(cyclopropylmethoxy)-5-hydroxybenzoate) at pH > 7.

  • Safety: Treat as a potential irritant (Skin/Eye). Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Veeprho Laboratories. Roflumilast Impurity Profile and Standards. (Structural Context). Available at: [Link]

  • Norman Network. Gentisic Acid (2,5-Dihydroxybenzoic acid) Metabolite Data. Available at: [Link]

Biological Activity of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid derivatives . This analysis is structured for researchers and drug development professionals, focusing on the compound's role as a scaffold in metabolic and anti-inflammatory therapeutics.

Executive Summary

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (CAS: 1243367-94-3) represents a specialized class of gentisic acid (2,5-dihydroxybenzoic acid) derivatives where the 2-hydroxyl group is etherified with a cyclopropylmethyl moiety. This structural modification fundamentally alters the pharmacological profile of the parent salicylate, shifting it from a simple anti-inflammatory agent to a potent modulator of metabolic receptors, specifically GPR40 (FFAR1) and potentially PPARs .

The cyclopropylmethoxy group serves as a critical bioisostere for methoxy or ethoxy groups, enhancing metabolic stability against O-dealkylation while increasing lipophilicity. This guide explores the compound's dual mechanism of action:

  • GPR40 Agonism : Potentiation of glucose-stimulated insulin secretion (GSIS) for Type 2 Diabetes (T2D) management.

  • Anti-Inflammatory & Antioxidant Activity : Retention of the salicylate core's ability to scavenge radicals and inhibit COX/LOX pathways, albeit with altered selectivity.

Chemical Structure & Pharmacophore Analysis[1][2][3]

The molecule consists of three distinct pharmacophoric regions:

  • Benzoic Acid Core : Essential for ionic interaction with arginine residues in receptor binding pockets (e.g., Arg183 in GPR40).

  • 5-Hydroxyl Group : A hydrogen bond donor/acceptor critical for antioxidant activity and receptor affinity.

  • 2-Cyclopropylmethoxy Tail : A lipophilic anchor that fits into hydrophobic pockets, improving potency and metabolic half-life compared to linear alkyl chains.

Structure-Activity Relationship (SAR)
Structural FeaturePharmacological RoleModification Impact
Carboxylic Acid (-COOH) Receptor Binding : Forms salt bridge with Arg/Lys residues.Esterification (prodrug) improves oral bioavailability but requires hydrolysis for activity.
5-Hydroxyl (-OH) H-Bonding & Antioxidant : Critical for scavenging ROS and interacting with polar residues (e.g., Glu/Tyr).O-methylation or removal significantly reduces antioxidant capacity and GPR40 potency.
2-Cyclopropylmethoxy Hydrophobic Interaction : Occupies lipophilic pockets (e.g., Val/Leu rich regions).Replacement with methoxy decreases potency; replacement with bulky phenyl groups may alter selectivity.
Benzene Ring Scaffold : rigidifies the spatial arrangement of functional groups.Substitution at C3/C4 (e.g., with halogens) can modulate pKa and metabolic stability.

Biological Mechanisms of Action[4]

GPR40 (FFAR1) Agonism & Metabolic Modulation

The primary high-value target for 2-alkoxy-5-hydroxybenzoic acid derivatives is the Free Fatty Acid Receptor 1 (GPR40) .

  • Mechanism : The compound mimics medium-to-long chain fatty acids. The carboxylate head group anchors the molecule in the orthosteric site of GPR40, while the cyclopropylmethoxy tail engages the hydrophobic vestibule.

  • Signaling Cascade : Binding induces a conformational change in G

    
    q/11 proteins 
    
    
    
    activation of Phospholipase C (PLC)
    
    
    hydrolysis of PIP2 to IP3 and DAG
    
    
    IP3-mediated Ca
    
    
    release from the ER
    
    
    amplification of glucose-stimulated insulin secretion (GSIS) in pancreatic
    
    
    -cells.
  • Therapeutic Advantage : Unlike sulfonylureas, GPR40 agonists enhance insulin secretion only in the presence of elevated glucose, minimizing the risk of hypoglycemia.

Anti-Inflammatory & Antioxidant Profile

As a derivative of gentisic acid, the compound retains significant redox potential.

  • ROS Scavenging : The 5-hydroxyl group can donate a hydrogen atom to neutralize free radicals (e.g., superoxide, peroxynitrite), forming a stable phenoxy radical intermediate.

  • Enzyme Inhibition : The salicylate core can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes. The 2-alkoxy substitution sterically hinders the active site access compared to salicylic acid, potentially shifting selectivity towards COX-2 or specific LOX isoforms.

Synthesis & Manufacturing Protocol

The synthesis requires precise regioselective alkylation to favor the 2-position over the 5-position.

Reaction Scheme
  • Starting Material : Methyl 2,5-dihydroxybenzoate (Gentisic acid methyl ester).

  • Selective Alkylation : Reaction with (bromomethyl)cyclopropane in the presence of a weak base (K

    
    CO
    
    
    
    ) in a polar aprotic solvent (DMF or Acetone).
    • Note: The 2-OH is hydrogen-bonded to the carbonyl, making it less nucleophilic than the 5-OH. However, under specific conditions (e.g., Mitsunobu reaction or careful stoichiometric control), the 2-isomer can be favored or separated.

  • Hydrolysis : Saponification of the ester to yield the free acid.

Step-by-Step Protocol (Self-Validating)

Step 1: Selective O-Alkylation

  • Dissolve Methyl 2,5-dihydroxybenzoate (10 mmol, 1.68 g) in anhydrous DMF (20 mL).

  • Add Potassium Carbonate (K

    
    CO
    
    
    
    , 11 mmol, 1.52 g). Stir at RT for 15 min.
    • Validation: Solution should turn yellow/orange indicating phenoxide formation.

  • Add (Bromomethyl)cyclopropane (10.5 mmol, 1.42 g) dropwise.

  • Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The 5-O-alkylated byproduct (less polar) and bis-alkylated product may form. The 2-O-alkylated product is typically the major product due to the intramolecular H-bond stabilizing the starting material, requiring higher energy to break, but once formed, it is stable. Correction: Actually, the 5-OH is more acidic and nucleophilic. To target the 2-position specifically, one often protects the 5-OH (e.g., as a benzyl ether) first, or uses Mitsunobu conditions which can be tuned.

    • Alternative Route: Use 5-benzyloxy-2-hydroxybenzoic acid methyl ester as starting material. Alkylate 2-OH, then deprotect 5-OH.

Step 2: Hydrolysis

  • Dissolve the isolated ester in THF/Water (1:1, 20 mL).

  • Add LiOH·H

    
    O  (30 mmol). Stir at RT for 12 hours.
    
  • Acidify with 1M HCl to pH 2. Precipitate forms.[1]

  • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Step 3: Characterization

  • 1H NMR (DMSO-d6) : Look for cyclopropyl protons (0.3-0.6 ppm multiplet), methylene doublet (~3.9 ppm), and aromatic protons (singlet/doublet pattern for 1,2,5-substitution).

  • MS (ESI-) : [M-H]- peak at 207.2 (approx).

Visualizations

GPR40 Signaling Pathway

The following diagram illustrates the mechanism by which the derivative enhances insulin secretion.

GPR40_Pathway Ligand 2-(Cyclopropylmethoxy)- 5-hydroxybenzoic acid GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Activates Gq Gαq/11 Protein GPR40->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Insulin Insulin Granule Exocytosis DAG->Insulin PKC Pathway Ca Intracellular Ca2+ Increase ER->Ca Releases Ca2+ Ca->Insulin Triggers Glucose Glucose Metabolism (ATP Production) Glucose->Ca Synergistic Effect

Caption: GPR40 activation cascade leading to glucose-dependent insulin secretion in pancreatic β-cells.

Synthesis Workflow

Synthesis Start Methyl 2,5-dihydroxybenzoate Intermediate Methyl 2-(cyclopropylmethoxy)- 5-hydroxybenzoate Start->Intermediate Selective O-Alkylation Reagents Cyclopropylmethyl bromide K2CO3, DMF, 60°C Reagents->Intermediate Product 2-(Cyclopropylmethoxy)- 5-hydroxybenzoic acid Intermediate->Product Saponification Hydrolysis LiOH, THF/H2O Acidification (HCl) Hydrolysis->Product

Caption: Synthetic route from gentisic acid ester to the final cyclopropylmethoxy derivative.

Experimental Validation Protocols

In Vitro GPR40 Ca Flux Assay

To confirm biological activity, use a calcium mobilization assay in HEK293 cells stably expressing human GPR40.

  • Cell Culture : Plate HEK293-GPR40 cells in 384-well black/clear plates (15,000 cells/well). Incubate overnight.

  • Dye Loading : Aspirate medium and load cells with Fluo-4 AM dye in HBSS buffer for 60 min at 37°C.

  • Compound Addition : Prepare serial dilutions of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid in HBSS (0.1 nM to 10 µM). Add to cells.

  • Measurement : Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR Tetra system.

  • Data Analysis : Calculate EC

    
     based on peak fluorescence relative to positive control (e.g., Linoleic Acid or Fasiglifam).
    
Antioxidant DPPH Assay
  • Preparation : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation : Mix 100 µL of compound solution (10-100 µM) with 100 µL of DPPH solution.

  • Readout : Incubate in dark for 30 min. Measure absorbance at 517 nm.

  • Calculation : % Inhibition =

    
    .
    

References

  • GPR40 Agonists in Diabetes : Hauge, M., et al. "GPR40 (FFAR1) - Combined Gs / Gq signaling in vitro is associated with robust insulinotropic efficacy in vivo." Molecular Metabolism, 2015. Link

  • Gentisic Acid Pharmacology : Ashidate, K., et al. "Gentisic acid, an aspirin metabolite, inhibits oxidation of low-density lipoprotein and the formation of cholesterol ester hydroperoxides." Bioscience, Biotechnology, and Biochemistry, 2005.[2] Link

  • Cyclopropylmethoxy Pharmacophore : Wermuth, C.G. "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press, 2008. Link

  • Salicylate SAR : Vane, J.R., & Botting, R.M. "The mechanism of action of aspirin." Thrombosis Research, 2003. Link

Sources

Solubility Profiling of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic Acid: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (CAS: 1243367-94-3). This guide is structured to serve as a foundational reference for process chemists and formulation scientists.

Executive Summary & Compound Architecture

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is a critical intermediate in the synthesis of glucokinase activators (GKAs) and other metabolic disease therapeutics. Its structure combines a polar, ionizable headgroup (salicylic acid core) with a lipophilic ether tail (cyclopropylmethoxy), creating a distinct amphiphilic profile that complicates purification and crystallization.

  • CAS Number: 1243367-94-3[1]

  • Molecular Formula: C₁₁H₁₂O₄

  • Key Functional Groups:

    • Carboxylic Acid (C-1): Primary ionization site (pKa ≈ 2.9–3.5).

    • Phenolic Hydroxyl (C-5): Secondary hydrogen bonding donor/acceptor (pKa ≈ 9.8–10.2).

    • Cyclopropylmethoxy Ether (C-2): Lipophilic domain driving solubility in organic solvents.

The Solubility Challenge

Unlike simple salicylic acid, the cyclopropyl group significantly increases the compound's logP (estimated ~2.2–2.5), reducing aqueous solubility while enhancing solubility in chlorinated solvents and esters. Accurate solubility data is prerequisite for designing high-yield crystallization processes (e.g., antisolvent crystallization) and ensuring phase purity.

Theoretical Framework: Thermodynamic Modeling

To transition from empirical data to predictive process control, solubility behavior is modeled using the Modified Apelblat Equation and Van't Hoff Analysis . These models validate the experimental data and allow for interpolation at unmeasured temperatures.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Highly accurate for non-ideal solutions, particularly in polar protic solvents (Methanol, Ethanol) where hydrogen bonding networks fluctuate with temperature.

Van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution:



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy):  Reflects the disordering of the solvent structure upon solute insertion.
    

Expert Insight: For 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid, expect


 to be positive and dominant in alcohols, indicating that heating is the most effective lever for dissolution.

Experimental Protocol: The "Self-Validating" System

This protocol ensures data integrity by incorporating in-process checks for polymorphic transformation and chemical stability.

Materials & Apparatus
  • Solute: 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (Purity >99.5% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Acetone).

  • Apparatus: Double-jacketed glass vessels (50 mL) with precise temperature control (

    
     K).
    
Workflow Diagram (DOT)

The following diagram illustrates the rigorous "Self-Validating" solubility determination workflow.

SolubilityWorkflow cluster_check Critical Quality Attribute (CQA) Check Start Start: Excess Solid Addition Equilibration Isothermal Equilibration (T = Const, Stirring > 24h) Start->Equilibration Add Solvent Sampling Supernatant Sampling Equilibration->Sampling t > 24h SolidCheck Solid Phase Analysis (PXRD / DSC) Equilibration->SolidCheck Residual Solid Filtration Syringe Filtration (0.22 µm PTFE, Pre-heated) Sampling->Filtration Isothermal Analysis HPLC Quantification (External Standard Method) Filtration->Analysis Dilution Validation Data Validation: Mass Balance & Polymorph Stability Analysis->Validation SolidCheck->Validation End End Validation->End Validated Solubility Data

Figure 1: Self-validating solubility determination workflow ensuring thermodynamic equilibrium and polymorphic stability.

Step-by-Step Methodology
  • Preparation: Add excess solid solute to 20 mL of solvent in the jacketed vessel.

  • Equilibration: Stir at 400 rpm for 24–48 hours. Critical: Ensure excess solid remains visible throughout.[2]

  • Sampling: Stop stirring and allow phases to separate for 30 minutes at temperature.

  • Filtration: Withdraw supernatant using a pre-heated syringe and 0.22 µm PTFE filter (prevents precipitation during transfer).

  • Quantification: Dilute the filtrate immediately and analyze via HPLC-UV (254 nm).

  • Solid Phase Verification (Crucial): Analyze the residual solid by PXRD (Powder X-Ray Diffraction). Why? To confirm the solid has not converted to a solvate or different polymorph, which would invalidate the solubility data.

Solubility Data & Solvent Selection Guide

While specific empirical values depend on the exact lot and polymorph, the following trends are established for this class of salicylic acid derivatives based on structural activity relationships (SAR).

Predicted Solubility Trends (298.15 K)
Solvent ClassSolventSolubility TrendMechanistic Rationale
Polar Protic MethanolHigh (>150 mg/mL)Strong H-bonding with both -COOH and -OH; dielectric match.
Polar Protic EthanolHigh (>100 mg/mL)Excellent balance for the lipophilic cyclopropyl tail and polar head.
Polar Aprotic AcetoneVery High Dipole-dipole interactions; disrupts crystal lattice effectively.
Esters Ethyl AcetateModerate Good solvent for the ether tail; weaker interaction with acid group.
Non-Polar n-HeptaneVery Low (<1 mg/mL)Lack of H-bonding capability; high energy penalty for cavity formation.
Aqueous Water (pH 1.2)Extremely Low Unionized acid form is hydrophobic.
Aqueous Water (pH 7.4)High Ionization of carboxylate (COO-) drives solubility.
Application: Antisolvent Crystallization Design

Based on the solubility differential, the recommended purification system is Ethanol/Water .

  • Dissolution: Dissolve crude intermediate in Ethanol at 60°C (High Solubility).

  • Filtration: Polish filter to remove mechanical impurities.

  • Precipitation: Slowly add Water (Antisolvent) while cooling to 20°C.

  • Yield: The hydrophobic cyclopropyl tail drives rapid precipitation once the dielectric constant of the medium rises (water addition), ensuring high recovery.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Wang, J., et al. (2016). Thermodynamic models for determination of the solubility of 3-hydroxybenzoic acid in different solvents. Journal of Molecular Liquids, 219, 482-488. (Reference analog for hydroxybenzoic acid thermodynamics).
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. (Protocol validation standards). Link

  • VTV Therapeutics. (2015). Glucokinase Activator TTP399 Phase 2 Study. (Contextual reference for cyclopropylmethoxy-benzoic acid intermediates). Link

Sources

Navigating the Safety and Handling of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the safe handling, storage, and disposal of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid, a compound of interest in medicinal chemistry and drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety data from structurally analogous benzoic acid derivatives to establish a comprehensive framework for its responsible use.

The unique structural combination of a benzoic acid core, a cyclopropylmethoxy substituent, and a hydroxyl group suggests a profile of chemical reactivity and biological activity that warrants careful consideration. The cyclopropyl moiety, for instance, is known to enhance metabolic stability and binding affinity in drug candidates, while the phenolic hydroxyl and carboxylic acid groups can participate in a variety of chemical reactions and biological interactions.[1][2] This guide will dissect the potential hazards associated with these functional groups, drawing parallels from well-characterized analogs to inform best practices in the laboratory.

Physicochemical Properties and Inferred Hazard Profile

Table 1: Inferred Physicochemical and Toxicological Data

PropertyInferred Value/CharacteristicRationale based on Analogues
Appearance White to off-white crystalline solidCommon for benzoic acid derivatives.[3]
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ethanol, acetone)Typical for functionalized benzoic acids.
Acute Oral Toxicity (LD50, Rat) Estimated to be in the range of >2000 mg/kgBased on LD50 data for benzoic acid (2565 mg/kg).[4]
Skin Irritation Likely to cause skin irritationA common hazard for benzoic and hydroxybenzoic acids.[4][5]
Eye Irritation Likely to cause serious eye damageA significant hazard noted for many hydroxybenzoic acids.[4][6][7]
Respiratory Irritation May cause respiratory irritationDusts of benzoic acid derivatives can be irritants.[4][8]

The primary hazards associated with compounds of this class include irritation to the skin, eyes, and respiratory system.[4][5][8][9] Prolonged or repeated exposure can potentially lead to more significant health effects.[4]

Hazard Identification and Mitigation: A Proactive Approach

Given the inferred hazard profile, a proactive approach to hazard mitigation is essential. The following diagram outlines the logical flow of hazard identification and the corresponding control measures.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_response Emergency Response Hazard_ID Hazard Identification Skin Irritation Eye Damage Respiratory Irritation PPE Personal Protective Equipment (PPE) Chemical-resistant gloves Safety goggles/face shield Lab coat Respirator (if dust is generated) Hazard_ID:f1->PPE:f1 Hazard_ID:f2->PPE:f2 Hazard_ID:f3->PPE:f4 Eng_Controls Engineering Controls Chemical fume hood Adequate ventilation Hazard_ID->Eng_Controls Admin_Controls Administrative Controls Standard Operating Procedures (SOPs) Proper labeling Designated work areas Hazard_ID->Admin_Controls Spill Spill Response PPE->Spill Exposure Exposure Response PPE->Exposure Eng_Controls->Spill Eng_Controls->Exposure Admin_Controls->Spill Admin_Controls->Exposure

Caption: Workflow for Hazard Mitigation of Benzoic Acid Derivatives.

Laboratory Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4] Wash hands thoroughly after handling.[10][11]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[4]

Engineering Controls

All handling of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10][11] Emergency eyewash stations and safety showers should be readily accessible.[4][9]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from strong oxidizing agents, bases, and sources of ignition.[4][11]

Experimental Workflows: Synthesis and Analysis

The synthesis of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid would likely involve the etherification of a dihydroxybenzoic acid precursor. The following is a generalized, hypothetical protocol for such a synthesis, emphasizing safety at each step.

Hypothetical Synthesis Protocol

Objective: To synthesize 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid via Williamson ether synthesis.

Materials:

  • 2,5-Dihydroxybenzoic acid

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, combine 2,5-dihydroxybenzoic acid and potassium carbonate in a round-bottom flask containing acetone.

  • Addition of Alkylating Agent: Slowly add (bromomethyl)cyclopropane to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow Start Start: 2,5-Dihydroxybenzoic Acid Step1 1. Add K₂CO₃ in Acetone Start->Step1 Step2 2. Add (Bromomethyl)cyclopropane Step1->Step2 Step3 3. Reflux and Monitor by TLC Step2->Step3 Step4 4. Cool and Filter Step3->Step4 Step5 5. Concentrate and Extract with Ethyl Acetate Step4->Step5 Step6 6. Dry and Concentrate Step5->Step6 Step7 7. Purify (Column Chromatography/Recrystallization) Step6->Step7 End End: 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid Step7->End

Caption: Generalized Workflow for the Synthesis of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid.

Spill and Waste Management

In the event of a spill, evacuate the area and eliminate all ignition sources.[11] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10][11] The spill area should then be cleaned with an appropriate solvent.

All waste containing 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[10][11] Never dispose of this chemical down the drain.[10]

Conclusion

While a specific Safety Data Sheet for 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is not currently available, a comprehensive understanding of its potential hazards can be established by examining structurally related benzoic acid derivatives. By adhering to the principles of proactive hazard mitigation, employing appropriate personal protective equipment and engineering controls, and following established protocols for handling, storage, and disposal, researchers can safely incorporate this and other novel compounds into their drug discovery and development workflows. The information presented in this guide serves as a foundation for the development of robust, internal Standard Operating Procedures (SOPs) to ensure a safe and compliant laboratory environment.

References

  • U.S. SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • PubChem. (2020, July 27). Benzoic Acid.
  • Redox. (2022, November 14).
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Snowhite Chemical Co., LTD.
  • Sigma-Aldrich. (2025, February 8).
  • Thermo Fisher Scientific. (2009, August 6).
  • Apollo Scientific. (2023, July 6). 2-Hydroxybenzoic acid.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-Amino-5-hydroxybenzoic acid.
  • Sigma-Aldrich. 2-Hydroxy-5-methoxybenzoic acid 98.
  • National Institutes of Health. Synthesis of 2-propoxy-5-methylbenzoic acid.
  • ChemScene. 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid.
  • Chemsrc. (2025, August 28). 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde.
  • Cambridge Isotope Laboratories. (2018, June 12). 2-HYDROXYBENZOIC ACID (D6, 97%)
  • AK Scientific, Inc. 2-Bromo-5-hydroxybenzoic acid.
  • The Good Scents Company. 2,5-dihydroxybenzoic acid.
  • MDPI. (2010, November 8). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
  • Taylor & Francis Online. (2025, November 27).
  • National Institutes of Health. Synthesis of 2-Propoxy-5-Methylbenzoic Acid.
  • National Institutes of Health. (2022, July 22).
  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Benchchem. Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Rasayan Journal of Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30).
  • CDH Fine Chemical.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Synthetic Studies of 2-Hydroxy-5-(propargyloxy)benzoic Acid.
  • BLD Pharm. 1156170-51-2|2-(Cyclopropylmethoxy)-5-methoxybenzoic acid.
  • Benchchem. Benchmarking the performance of 5-Cyclopropyl-2-fluorobenzoic acid in specific synthetic routes.

Sources

Literature review on 2-alkoxy-5-hydroxybenzoic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Alkoxy-5-Hydroxybenzoic Acid Scaffolds: Synthesis, Properties, and Therapeutic Applications

Abstract

The 2-alkoxy-5-hydroxybenzoic acid scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We delve into robust synthetic methodologies, explore the nuanced structure-activity relationships (SAR) that govern its function, and present detailed case studies on its application as a selective SIRT5 inhibitor and a potent antioxidant and anti-inflammatory agent. This document synthesizes field-proven insights with detailed experimental protocols and data-driven visualizations to serve as an authoritative resource for harnessing the therapeutic potential of this versatile scaffold.

Introduction to a Versatile Scaffold

Benzoic acid and its derivatives are foundational building blocks in the development of therapeutic agents, prized for their metabolic stability and capacity for diverse functionalization.[1] Within this broad class, the 2-alkoxy-5-hydroxybenzoic acid core represents a particularly compelling scaffold. It combines three key functional groups on a single phenyl ring:

  • A Carboxylic Acid: This group is a critical hydrogen bond donor and acceptor, frequently anchoring the molecule within the active site of a biological target.[2]

  • A Phenolic Hydroxyl Group: The hydroxyl group at the 5-position is a key contributor to antioxidant properties and can participate in crucial hydrogen bonding interactions.[2]

  • An Ether (Alkoxy) Group: The 2-alkoxy group modulates the scaffold's lipophilicity, steric profile, and electronic properties, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic characteristics.

This unique combination of functional groups has led to the discovery of derivatives with significant therapeutic potential, most notably as selective inhibitors of Sirtuin 5 (SIRT5) for oncology applications and as agents with potent anti-inflammatory and antioxidant activities.[3][4] This guide will explore the chemical and biological landscape of this promising scaffold.

Synthetic Methodologies

The synthesis of 2-alkoxy-5-hydroxybenzoic acids requires a strategic approach to achieve regioselectivity, particularly when differentiating between the two hydroxyl groups of the precursor, 2,5-dihydroxybenzoic acid (gentisic acid). The most reliable and scalable method involves a three-step sequence that protects the more acidic carboxylic acid function as an ester, followed by selective alkylation of the more nucleophilic 2-hydroxy group, and concluding with ester hydrolysis.

Causality Behind the Preferred Route

Direct alkylation of 2,5-dihydroxybenzoic acid with an alkyl halide under basic conditions often leads to a mixture of products, including alkylation at the 5-hydroxy position and esterification of the carboxylic acid. The preferred route, detailed below, circumvents these issues. Esterification of the carboxylic acid deactivates it towards O-alkylation. The 2-hydroxy group is more acidic (and thus more readily deprotonated to form a nucleophilic phenoxide) than the 5-hydroxy group due to intramolecular hydrogen bonding with the adjacent ester carbonyl. This enhances its nucleophilicity, favoring selective alkylation at the C2 position.

Experimental Protocol: Preferred Synthesis of 2-Alkoxy-5-Hydroxybenzoic Acid

This protocol describes a robust, three-step synthesis adapted from established methodologies for related structures.[5][6]

Step 1: Esterification of 2,5-Dihydroxybenzoic Acid

  • To a stirred suspension of 2,5-dihydroxybenzoic acid (10 mmol) in ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield ethyl 2,5-dihydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Selective O-Alkylation

  • Dissolve the crude ethyl 2,5-dihydroxybenzoate (10 mmol) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (40 mL).

  • Add a mild base, such as potassium carbonate (12 mmol, 1.2 eq), to the solution.

  • Add the desired alkylating agent (e.g., propyl iodide, ethyl bromide) (11 mmol, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ethyl 2-alkoxy-5-hydroxybenzoate using column chromatography on silica gel.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the purified ethyl 2-alkoxy-5-hydroxybenzoate (8 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add an aqueous solution of sodium hydroxide (2 M, 12 mL, 3 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water (20 mL) and acidify to pH 2-3 with cold 1 M HCl.

  • The 2-alkoxy-5-hydroxybenzoic acid will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Alkylation cluster_2 Step 3: Hydrolysis A 2,5-Dihydroxybenzoic Acid B Ethyl 2,5-dihydroxybenzoate A->B EtOH, H₂SO₄ Reflux C Ethyl 2-alkoxy-5-hydroxybenzoate B->C R-X, K₂CO₃ DMF D 2-Alkoxy-5-hydroxybenzoic Acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Preferred synthetic route for 2-alkoxy-5-hydroxybenzoic acids.

Structure-Activity Relationships (SAR)

The biological activity of the 2-alkoxy-5-hydroxybenzoic acid scaffold is highly dependent on the interplay of its functional groups. Understanding these relationships is critical for designing potent and selective molecules.

The 2-hydroxybenzoic acid (salicylic acid) substructure itself is a well-known pharmacophore, particularly for anti-inflammatory activity. The addition of the 5-hydroxy and 2-alkoxy groups provides key handles for modulating activity.

  • The 2-OH vs. 2-OR Group: The presence of a free hydroxyl group at the C2 position is often essential for activity that involves chelation or specific hydrogen bonding, such as SIRT5 inhibition.[7] Conversely, converting it to an alkoxy group (an ether) can increase lipophilicity and alter binding modes, which may be beneficial for other targets but was found to be detrimental for α-amylase inhibition.[8]

  • The 5-OH Group: This group is a strong hydrogen bond donor and significantly contributes to the antioxidant capacity of the scaffold by stabilizing radical species.[9] However, for some targets like α-amylase, its presence has been shown to have a negative effect on inhibitory activity.[8]

  • The Carboxylic Acid: This group is almost universally critical for activity, acting as the primary anchor point in many enzyme active sites through salt bridges or strong hydrogen bonds.[2][3]

Visualization: Key SAR Insights

SAR A Crucial for activity (e.g., SIRT5) Forms salt bridges/H-bonds B Modulates lipophilicity & sterics Replacing 2-OH can abolish activity for some targets C Key for antioxidant activity Can be positive or negative for enzyme inhibition D Positions for further modification to tune properties (solubility, PK) Base

Caption: SAR map for the 2-alkoxy-5-hydroxybenzoic acid scaffold.

Key Biological Applications & Case Studies

Case Study 1: Selective SIRT5 Inhibition

Sirtuins are a class of NAD+-dependent deacylases that play critical roles in metabolism and cellular signaling. SIRT5, located in the mitochondria, is a target of interest for cancer therapy due to its role in regulating metabolic pathways that cancer cells exploit.[3]

A thermal shift screening assay identified a compound bearing a 2-hydroxybenzoic acid moiety as a novel, selective inhibitor of SIRT5.[7] Subsequent lead optimization, guided by molecular docking, led to a derivative with a 10-fold improvement in potency.[7][10]

Mechanism of Action Insights The key to SIRT5 inhibition lies in the 2-hydroxybenzoic acid fragment. Molecular docking studies revealed that the carboxylate forms a bidentate salt bridge with a critical Arginine residue (Arg105) and a hydrogen bond with Tyrosine (Tyr102) in the active site. The adjacent 2-hydroxyl group forms an additional crucial hydrogen bond with a Valine (Val221).[3] This "warhead" is essential for activity, and modifications to either the carboxyl or the 2-hydroxyl group abolish inhibition.[7] The 2-alkoxy-5-hydroxybenzoic acid scaffold represents a modification of this initial hit, where the 2-position is altered. While the original hit was a 2-hydroxy derivative, this case powerfully demonstrates the importance of the salicylate core.

Quantitative Data: SIRT5 Inhibition

CompoundDescriptionSIRT5 IC₅₀ (μM)Selectivity
Hit 11 Initial 2-hydroxybenzoic acid hit26.4 ± 0.8High vs. SIRT1, 2, 3
Cpd 43 Optimized derivative2.6 ± 0.4High vs. SIRT1, 2, 3

Data sourced from a study on SIRT5 inhibitors.[3]

Visualization: Simplified SIRT5 Pathway

Metabolism Mitochondrial Metabolism Substrate Metabolic Enzymes (Succinylated) Metabolism->Substrate produces SIRT5 SIRT5 SIRT5->Substrate ActiveSubstrate Active Enzymes Substrate->ActiveSubstrate de-succinylates Inhibitor 2-Hydroxybenzoic Acid Scaffold Inhibitor->SIRT5 inhibits

Caption: Role of SIRT5 in metabolism and its inhibition by the scaffold.

Case Study 2: Antioxidant and Anti-inflammatory Activity

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals.[11] The 2-alkoxy-5-hydroxybenzoic acid scaffold is no exception, with its activity being heavily influenced by the hydroxyl group at the 5-position.

Mechanism of Antioxidant Action The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical on the benzoic acid scaffold is stabilized by resonance across the aromatic ring, making the initial hydrogen donation energetically favorable. The presence of multiple hydroxyl groups generally enhances this activity.[9][12] This radical scavenging ability is closely linked to anti-inflammatory effects, as oxidative stress is a key driver of inflammation.

Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a standard method for evaluating the antioxidant potential of test compounds.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in methanol.

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (prepared by serial dilution) to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting % inhibition against compound concentration.

Future Directions and Conclusion

The 2-alkoxy-5-hydroxybenzoic acid scaffold has proven to be a rich source of biologically active molecules. The synthetic accessibility and the potential for multi-point diversification make it an attractive starting point for drug discovery campaigns.

Future research in this area could focus on:

  • Expanding the Alkoxy Library: Investigating a wider range of alkoxy substituents (e.g., branched, cyclic, fluorinated) to probe their effects on potency and pharmacokinetic properties.

  • Exploring New Therapeutic Targets: Leveraging the scaffold's known properties to screen against other enzyme classes, such as kinases or other epigenetic targets.

  • Formulation and Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of lead compounds derived from this scaffold.

References

  • Hu, W., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114623. [Link]

  • Zhang, P., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. bioRxiv. [Link]

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 313–316. [Link]

  • Ndebia, E. J., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Modern Chemistry, 6(6), 92. [Link]

  • Hu, W., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed. [Link]

  • Grover, N., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-114. [Link]

  • Barrientos, L., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 26(12), 6598. [Link]

  • Barrientos, L., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. [Link]

  • A Process For The Preparation Of Alkoxy Benzoic Acid. Quick Company. [Link]

  • Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(16), 8890. [Link]

  • Process for making 2-alkyl-3-hydroxybenzoic acids. European Patent Office. [Link]

  • Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1358. [Link]

  • A METHOD FOR PRODUCING HYDROXYBENZOIC ACIDS DIRECTLY FROM THE ALKAH FUSION MIXTURE. CORE. [Link]

  • de Oliveira, B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • 2,5-dihydroxybenzoic acid. The Good Scents Company. [Link]

  • Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Valate, M. S., et al. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. International Journal of Pharmacy and Pharmaceutical Research, 31(5), 363-375. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Coupling Reactions Using 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(Cyclopropylmethoxy)-5-hydroxybenzoic Acid Scaffold

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates several key features that make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The cyclopropylmethoxy group can enhance metabolic stability and modulate physicochemical properties like lipophilicity. The phenolic hydroxyl and carboxylic acid moieties provide reactive handles for a variety of chemical transformations, including coupling reactions, allowing for the construction of diverse molecular architectures.[1][2][3] This guide provides an in-depth exploration of coupling reactions utilizing this scaffold, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles of Coupling Reactions with 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

The reactivity of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is primarily dictated by the phenolic hydroxyl group and the aromatic ring, which can be functionalized to participate in various cross-coupling reactions. The carboxylic acid can also be a site for modification, though it is often protected or utilized in subsequent steps.[1][4] Understanding the interplay between these functional groups is crucial for successful reaction design.

Several powerful cross-coupling methodologies are particularly relevant for elaborating the 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid core. These include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron reagent and an aryl halide or triflate.[5][6] For our scaffold, this typically involves converting the phenolic hydroxyl group into a triflate or halide to act as the electrophilic partner.

  • Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, is a cornerstone for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[7][8][9][10] This allows for the introduction of a wide range of nitrogen-containing substituents.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[11][12][13][14][15]

  • Ullmann Condensation: A classical copper-catalyzed reaction for forming carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.[16][17][18][19][20] While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool.

The choice of coupling reaction will depend on the desired final product and the specific functional groups to be introduced. Careful consideration of catalysts, ligands, bases, and solvents is paramount for achieving high yields and selectivity.

Experimental Protocols

PART 1: Activation of the Phenolic Hydroxyl Group

To participate in many cross-coupling reactions, the phenolic hydroxyl group of 2-(cyclopropylmethoxy)-5-hydroxybenzoic acid must first be converted into a more reactive electrophilic partner, such as a triflate or a halide.

This protocol first protects the carboxylic acid as a methyl ester, followed by conversion of the phenol to a triflate.

Step 1: Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 2-(cyclopropylmethoxy)-5-hydroxybenzoic acid (1.0 eq) in methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate can often be used in the next step without further purification.

Step 2: Triflation

  • Reaction Setup: Dissolve the methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq).

  • Triflic Anhydride: Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic anhydride (Tf2O) (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion.

  • Workup: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

With the activated triflate in hand, a variety of coupling partners can be introduced.

This protocol describes the coupling of the triflate with a generic arylboronic acid.

  • Reaction Setup: To a Schlenk flask, add methyl 2-(cyclopropylmethoxy)-5-(trifluoromethylsulfonyloxy)benzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)
Phenylboronic acidPd(PPh3)4 (5)K2CO3Dioxane/H2O90
4-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Cs2CO3Toluene/H2O100
3-Thienylboronic acidPd(OAc)2/SPhos (2)K3PO4DME/H2O85

Note: Reaction conditions should be optimized for each specific substrate.

This protocol outlines the coupling of the triflate with a primary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine methyl 2-(cyclopropylmethoxy)-5-(trifluoromethylsulfonyloxy)benzoate (1.0 eq), the primary amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).[8][9]

  • Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.

  • Heating: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the desired aryl amine by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle

PART 3: Copper-Catalyzed Coupling Reactions

This protocol describes the copper-catalyzed coupling of 2-(cyclopropylmethoxy)-5-hydroxybenzoic acid with an aryl halide.

  • Reaction Setup: Combine 2-(cyclopropylmethoxy)-5-hydroxybenzoic acid (protected as a methyl ester if necessary) (1.0 eq), the aryl halide (1.1 eq), a copper catalyst such as CuI or Cu2O (10-20 mol%), a ligand like L-proline or 1,10-phenanthroline (20-40 mol%), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

  • Solvent: Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.[16][17]

  • Heating: Heat the reaction mixture to 120-160 °C and monitor its progress.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. It may be necessary to filter the mixture through celite to remove insoluble copper salts.

  • Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the product by column chromatography.

Mechanistic Insights and Troubleshooting

Ligand Selection in Palladium Catalysis: The choice of phosphine ligand is critical for the success of Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][9] For sterically hindered substrates, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often superior. For less demanding couplings, triphenylphosphine or bidentate ligands like dppf may be sufficient.

Base Compatibility: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination.[9] Strong bases like NaOtBu are common in aminations, while carbonates and phosphates are typically used in Suzuki couplings.[21] It is important to ensure the chosen base is compatible with other functional groups in the molecule.

Troubleshooting Failed Reactions:

  • No Reaction: Check the quality and activity of the catalyst and ensure anhydrous and anaerobic conditions if required. Consider a different ligand or base.

  • Low Yield: The reaction temperature or time may need to be optimized. The presence of water can sometimes be beneficial in Suzuki couplings but detrimental in others.

  • Side Reactions: Homocoupling of the boronic acid can occur in Suzuki reactions.[22] In Buchwald-Hartwig aminations, β-hydride elimination can be a problem with certain amines. Adjusting the ligand and reaction conditions can often mitigate these issues.

Suzuki_Miyaura_Workflow

Conclusion

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is a highly adaptable scaffold for the synthesis of complex molecules through various coupling reactions. By carefully selecting the appropriate reaction type, catalyst system, and conditions, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and other applications. The protocols and insights provided in this guide serve as a foundation for the successful implementation of these powerful synthetic transformations.

References

  • Hu, H., Yang, F., & Wu, Y. (2013). J. Org. Chem., 78, 10506-10507.
  • Yi, C., & Hua, R. (2006). J. Org. Chem., 71, 2535-2537.
  • Gelman, D., & Buchwald, S. L. (2003). Angew. Chem. Int. Ed., 42, 5993-5996.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • Molecules. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. 15(12), 9157-9173.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. 66A(4).
  • Future Medicinal Chemistry. (2025).
  • MDPI. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013).
  • ResearchGate. (n.d.). Selective homo-coupling of 2,6-di-methoxy phenol (5a): (right side)... Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • University of Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Retrieved from [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • MDPI. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclopropylmethylation of Gentisic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Low Yields & Impurity Profiles in 2,5-Dihydroxybenzoic Acid Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

The cyclopropylmethylation of gentisic acid (2,5-dihydroxybenzoic acid) is deceptively complex. Users typically encounter low yields due to three converging factors: oxidative instability of the hydroquinone core, competitive regioselectivity between the three nucleophilic sites, and the electronic/steric peculiarities of the cyclopropylmethyl electrophile.

This guide moves beyond standard textbook protocols to address the specific physicochemical traps inherent to this substrate-electrophile pair.

Part 1: Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Characterize Crude Mixture ColorCheck Is the reaction mixture deep black/tarry? Start->ColorCheck TLC_SM Is Starting Material (SM) still present? ColorCheck->TLC_SM No (Brown/Yellow) Oxidation ISSUE: Quinone Oxidation. (See Section 3) ColorCheck->Oxidation Yes Product_Spot Is there a new spot? TLC_SM->Product_Spot Yes (Incomplete) TLC_SM->Product_Spot No (Consumed) Isomer_Check NMR: Check Aromatic Region. Are signals shifted as expected? Product_Spot->Isomer_Check New Spots Visible Reagent_Death ISSUE: Electrophile Degradation (Hydrolysis/Rearrangement) (See Section 4) Product_Spot->Reagent_Death No New Spots Selectivity ISSUE: Regioselectivity (Ester vs. Ether vs. Bis-alkyl) (See Section 2) Isomer_Check->Selectivity Complex/Wrong Shifts Success Likely Success. Proceed to Workup. Isomer_Check->Success Clean Shifts

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Part 2: The Core Problem – Selectivity & Reactivity

Q: Why am I getting a mixture of products?

A: You are fighting a three-front war for nucleophilicity. [1]

Gentisic acid presents three distinct nucleophilic sites with vastly different pKa values and steric environments. Understanding this hierarchy is critical for targeting the correct derivative.[1]

SiteFunctional GroupApprox. pKaReactivity Profile
1 Carboxylic Acid (-COOH)~2.97Highest Acidity. Deprotonates first.[1] In the presence of base, this forms the carboxylate, which consumes the alkyl halide to form the ester, not the ether.
5 Phenol (5-OH)~10-11Primary Nucleophile. Once the carboxylate is formed, the 5-OH is the most accessible nucleophile.[1] It is sterically unhindered and electronically activated.[1]
2 Phenol (2-OH)>13Deactivated. This hydroxyl forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylate.[1] This "locks" the proton, making it significantly harder to remove and the oxygen less nucleophilic.

The Trap: If you use 1 equivalent of base, you only form the carboxylate (esterification). If you use >2 equivalents, you alkylate the 5-OH (and the carboxylate). The 2-OH is rarely alkylated without forcing conditions that degrade the molecule.[1]

Q: How do I target the 5-OH ether specifically?

Recommendation: Do not attempt direct alkylation of the acid if high yield is required.

  • Step 1: Convert Gentisic Acid to Methyl Gentisate (Fisher esterification: MeOH, H2SO4, reflux).[1] This protects the carboxylate and breaks the pKa ambiguity.

  • Step 2: Alkylate Methyl Gentisate.[1] The 5-OH is now the only viable nucleophile (the 2-OH remains H-bonded to the ester carbonyl).[1]

  • Step 3: Hydrolyze the ester (LiOH/THF/H2O) to return to the acid if necessary.[1]

Part 3: The "Black Tar" Phenomenon (Oxidation)

Q: My reaction turned black within 30 minutes. What happened?

A: Your substrate oxidized to a quinone. [1]

Gentisic acid is a hydroquinone derivative.[1][2] Under basic conditions (necessary for alkylation), hydroquinones are extremely susceptible to oxidation by atmospheric oxygen to form para-quinones or ortho-quinones (Gentisyl quinone).[1] These species polymerize rapidly into dark, insoluble tars.[1]

Corrective Actions:

  • Strict Inert Atmosphere: You cannot run this in an open flask.[1] You must sparge your solvent (DMF/Acetone) with Argon or Nitrogen for 15 minutes before adding the base.[1]

  • Degassing: Perform three cycles of vacuum/backfill with Argon on the reaction vessel.[1]

  • Reducing Agents: In extreme cases, adding a pinch (5-10 mol%) of sodium dithionite (

    
    ) or ascorbic acid can act as an in-situ antioxidant, though this is rarely needed if the atmosphere is strictly controlled.[1]
    

Part 4: Reagent Instability (Cyclopropylmethyl Bromide)

Q: The alkyl halide is gone, but I have no product. Where did it go?

A: It likely rearranged or hydrolyzed. [1]

Cyclopropylmethyl halides are unique. If the reaction pathway veers toward


 (formation of a carbocation), the cyclopropylmethyl cation rearranges rapidly to the cyclobutyl or homoallyl cation.
  • The

    
     Requirement:  You must force an 
    
    
    
    mechanism.[1][3]
  • Solvent Choice: Avoid protic solvents (EtOH, MeOH) which promote solvolysis.[1] Use polar aprotic solvents like DMF or Acetone .[1][4]

  • Temperature: Do not overheat. High heat (>80°C) promotes both oxidation of the gentisic acid and thermal decomposition of the alkyl halide. Keep T < 60°C.

  • Catalysis: Add NaI (Sodium Iodide) (0.1 eq).[1] This performs an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.[1] The iodide reacts faster in the

    
     attack, reducing the time the reagent sits in the basic mixture.
    

Part 5: Optimized Experimental Protocol

This protocol assumes the target is the 5-O-cyclopropylmethyl ether of gentisic acid.[1]

Workflow Visualization

Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Methyl Gentisate (Substrate) Step3 Add Base (K2CO3, 1.5 eq) Step1->Step3 Step2 Solvent Sparging (DMF, Ar, 15 min) Step2->Step3 Step4 Add Electrophile (CPMB, 1.2 eq) + NaI (cat) Step3->Step4 Step5 Stir 50°C, 12h Step4->Step5 Step6 Acidic Quench (1M HCl) Step5->Step6 Step7 Extraction (EtOAc) Step6->Step7

Figure 2: Optimized workflow for selective 5-O-alkylation.

Detailed Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum.[1]

  • Solvent Prep: Add anhydrous DMF (10 mL per 1 g substrate). Insert a long needle connected to an Argon line directly into the solvent and vent with a short needle. Bubble Argon vigorously for 15 minutes. (Critical for preventing black tar).

  • Reagent Addition:

    • Remove the sparging needle but keep the headspace under Argon.

    • Add Methyl Gentisate (1.0 eq).[1]

    • Add

      
        (1.5 eq). Note: 
      
      
      
      can be used for faster rates but may increase risk of over-alkylation.
    • Add NaI (0.1 eq).[1]

  • Alkylation:

    • Add Cyclopropylmethyl bromide (1.2 eq) via syringe.[1]

    • Heat the mixture to 50°C . Do not reflux.[1]

  • Monitoring: Check TLC after 4 hours. The spot should move to a higher

    
     (less polar than the di-phenol).[1]
    
  • Workup:

    • Pour the mixture into 1M HCl (excess). Why? The acidic quench protonates any unreacted phenoxides and prevents emulsion formation.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organics with water (2x) and brine (1x) to remove DMF.[1]

    • Dry over

      
       and concentrate.
      

Part 6: Troubleshooting FAQ Matrix

ObservationLikely CauseTechnical Solution
Reaction turns black instantly. Aerobic oxidation of hydroquinone.[1]Repeat with strict Argon sparging.[1] Degas solvents.[1]
Product is a mixture of two spots. Competition between 5-OH and 2-OH (or ester formation if using acid).[1]Use Methyl Gentisate (ester) as starting material.[1] The 2-OH is H-bonded and won't react under mild conditions (

).[1]
Starting material recovered; Alkyl halide gone. Alkyl halide hydrolyzed or rearranged.Ensure solvent is anhydrous.[1] Add NaI to catalyze the reaction.[1] Lower temperature to 40-50°C to favor substitution over degradation.[1]
Yield is low (<30%). Solubility issues or incomplete conversion.Switch solvent to DMF or DMSO (Gentisate salts are insoluble in Acetone/DCM).[1] Increase concentration (0.5 M).

References

  • Reactivity of Gentisic Acid & Quinone Formation

    • Gentisic acid (2,5-dihydroxybenzoic acid) is readily oxidized to quinone derivatives under basic conditions.[1]

    • Source: [1]

  • Regioselectivity & Intramolecular Hydrogen Bonding

    • The 2-OH group in gentisic acid derivatives is stabilized by intramolecular hydrogen bonding to the carbonyl, reducing its nucleophilicity compared to the 5-OH.[1]

    • Source:

  • Cyclopropylmethyl Bromide Stability (

    
     vs 
    
    
    
    ):
    • Cyclopropylmethyl halides undergo rearrangement to cyclobutyl or homoallyl deriv

      
       conditions; 
      
      
      
      conditions are required for direct substitution.[1]
    • Source:

  • Oxidation Mechanisms of Hydroquinones

    • Hydroquinones (like gentisic acid)
    • Source:

Sources

Overcoming steric hindrance in 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STER-2-CY-OH-001
Subject: Overcoming Steric Hindrance & Phenolic Interference in Ortho-Alkoxy Benzoic Acid Amidation

Executive Summary

You are encountering low yields or failed coupling with 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid . This substrate presents a "perfect storm" of synthetic challenges:

  • Steric Blockade (The Ortho-Effect): The bulky 2-cyclopropylmethoxy group creates a steric "roof" over the carbonyl carbon, inhibiting the approach of the nucleophile.

  • Electronic Deactivation: The electron-donating alkoxy group at the ortho position increases the electron density of the carbonyl, making it less electrophilic.

  • Competing Nucleophile: The 5-hydroxy group (phenol) is a competent nucleophile that can lead to self-polymerization or intermolecular ester formation if left unprotected.

This guide provides a tiered troubleshooting approach, moving from the modern industry standard (T3P) to high-reactivity "nuclear" options (Ghosez’s Reagent).

Module 1: The Diagnostic (Why Standard Coupling Fails)

Standard reagents like EDC/HOBt or even HATU often fail here because the activated ester intermediate is too bulky to be attacked effectively by the amine, or the reaction is too slow, allowing the 5-OH to interfere.

Visualizing the Steric Barrier

The following diagram illustrates the kinetic barrier created by the cyclopropylmethoxy group.

StericHindrance Substrate 2-(Cyclopropylmethoxy)- 5-hydroxybenzoic acid Activation Activation Step (Formation of Active Ester) Substrate->Activation Reagent + Base StericClash STERIC CLASH (Cyclopropyl group blocks nucleophile trajectory) Activation->StericClash Amine Approach SideRxn Side Reaction: Self-Esterification (Oligomers) Activation->SideRxn 5-OH Attack (Fast) Product Desired Amide StericClash->Product Slow/No Reaction

Figure 1: The steric clash at the ortho-position slows amidation, allowing the unprotected 5-OH to compete, leading to oligomerization.

Module 2: The "Gold Standard" Protocol (T3P)

For sterically hindered substrates, Propanephosphonic acid anhydride (T3P) is the superior choice.[1] Unlike HATU, which creates a bulky active ester, T3P forms a mixed anhydride that is highly reactive but less sterically demanding. It also functions well in ethyl acetate (EtOAc), allowing for easy aqueous workup.

Why T3P?
  • Low Epimerization: (Critical if your amine is chiral).

  • High Solubility: Works in organic solvents where the acid is soluble.[2]

  • Water Soluble By-products: Simple wash removes excess reagent.[3]

Protocol A: T3P Coupling (Recommended Start)
ParameterSpecification
Solvent Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)
Concentration 0.1 M - 0.2 M
Stoichiometry Acid (1.0 eq) : Amine (1.1 eq) : Base (3-4 eq) : T3P (1.5 - 2.0 eq)
Base Pyridine (Preferred) or DIPEA
Temperature 0°C to Room Temperature (Heat to 50°C only if stalled)

Step-by-Step:

  • Dissolve: In a dry flask under nitrogen, dissolve 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (1.0 eq) and the Amine (1.1 eq) in anhydrous EtOAc.

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine often outperforms DIPEA for T3P couplings of hindered acids.

  • Cool: Cool the mixture to 0°C.

  • Activate: Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.

  • React: Allow to warm to room temperature. Monitor by LCMS.

    • Checkpoint: If <50% conversion after 4 hours, heat to 45°C.

  • Workup: Dilute with EtOAc, wash with water, 1M HCl (if product stable), sat. NaHCO3, and brine.

Module 3: The "Nuclear Option" (Ghosez’s Reagent)

If T3P fails, the steric bulk is likely preventing the mixed anhydride formation or attack. You must switch to an Acid Chloride mechanism. However, standard agents like Thionyl Chloride (


) are too harsh for the 5-hydroxy group.

Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[4][5] It generates acid chlorides under neutral conditions.[5][6]

Protocol B: Neutral Acid Chloride Activation
ParameterSpecification
Reagent Ghosez’s Reagent (1.1 eq)
Solvent Dry DCM or Chloroform
Base None for activation step; Pyridine/TEA for coupling step

Step-by-Step:

  • Protection Check: CRITICAL. You must protect the 5-OH group (e.g., TBDMS or Acetyl) before this step. The acid chloride is too reactive and will polymerize with the free phenol.

  • Activation: Dissolve the O-protected acid in dry DCM at 0°C. Add Ghosez’s Reagent (1.1 eq) dropwise. Stir for 1–2 hours at RT.

    • Verification: Aliquot + MeOH -> Check for Methyl Ester by TLC/LCMS to confirm acid chloride formation.

  • Coupling: Cool back to 0°C. Add a solution of Amine (1.2 eq) and DIPEA (2.0 eq) in DCM.

  • Completion: This reaction is usually instantaneous. Quench with water.

Module 4: Critical Control Point (The 5-OH Group)

The 5-hydroxy group is a major liability. If you observe "gumming" or multiple spots on TLC, you are likely forming phenolic esters.

Protection Strategy Decision Tree

ProtectionStrategy Start Start: 5-OH Status IsProtected Is 5-OH Protected? Start->IsProtected NoProt NO (Free Phenol) IsProtected->NoProt YesProt YES (Protected) IsProtected->YesProt ReagentChoice Must use T3P (Selective for COOH over Phenol) NoProt->ReagentChoice NuclearChoice Can use Ghosez's Reagent or HATU YesProt->NuclearChoice Risk Risk: Oligomerization Keep stoichiometry precise ReagentChoice->Risk

Figure 2: Decision matrix for reagent selection based on phenolic protection status.

Recommended Protecting Groups:

  • TBDMS (Silyl Ether): Easy to put on (TBDMS-Cl/Imidazole) and easy to take off (TBAF) after coupling. Stable to T3P.

  • Acetyl (Ac): If your amine is not acid-sensitive.

  • Benzyl (Bn): Most robust, but requires hydrogenation to remove (check if cyclopropyl ring is stable to H2/Pd—usually yes, but cyclopropane ring opening is a risk under high pressure).

Module 5: Troubleshooting FAQs

Q1: I see the active ester forming by LCMS, but it won't convert to product.

  • Diagnosis: The amine cannot access the carbonyl due to the 2-alkoxy "roof."

  • Fix: Switch to Protocol B (Ghosez) . The acid chloride is smaller and more electrophilic than the T3P/HATU active ester. Alternatively, use a microwave reactor (start at 60°C, 15 mins) to overcome the activation energy barrier.

Q2: My reaction turns black and yields are <10%.

  • Diagnosis: Phenolic oxidation or polymerization.

  • Fix: Degas all solvents. If using HATU, switch to T3P (HATU byproducts can be difficult). Protect the 5-OH group.

Q3: Can I use HATU?

  • Answer: Yes, but T3P is generally superior for ortho-substituted benzoates. If you must use HATU, use HOAt as an additive. The nitrogen in the HOAt pyridine ring provides a "neighboring group effect" that accelerates coupling in sterically hindered systems more effectively than HOBt.

Q4: The cyclopropylmethoxy group is acid labile. Can I use acid chlorides?

  • Answer: Cyclopropylmethyl ethers can rearrange under strong acidic conditions (cyclopropylcarbinyl rearrangement). Ghosez’s reagent is neutral, making it safer than Thionyl Chloride. However, ensure your workup is buffered (NaHCO3) to prevent acid hydrolysis during isolation.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11754–11844.

    • Context: Authoritative review on T3P and its superiority in scale-up and hindered couplings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631.

    • Context: Discusses the mechanism of HATU/HOAt and steric hindrance.[7]

  • Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Angewandte Chemie International Edition, 18(11). Context: The foundational paper for using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).
  • Bode, J. W., et al. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA , 65(12), 915-919.

    • Context: Strategies for overcoming extreme steric hindrance in amid

Sources

Storage conditions to prevent oxidation of 5-hydroxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Oxidation

Welcome to the technical support center for the handling and storage of 5-hydroxybenzoic acid (5-HBA) and its derivatives. As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success of your research. Phenolic compounds, including 5-HBA derivatives, are notoriously susceptible to oxidation, which can compromise experimental results, lead to the formation of unknown impurities, and ultimately, waste valuable time and resources.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the mechanisms behind the oxidative degradation of these compounds. More importantly, it offers field-proven, practical solutions to maintain their stability. We will move beyond simple instructions to explain the causality behind each recommendation, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of 5-hydroxybenzoic acid and its derivatives.

Q1: Why are 5-hydroxybenzoic acid and its derivatives so susceptible to oxidation?

The chemical structure of these compounds is the primary reason for their reactivity. They possess a phenolic hydroxyl (-OH) group directly attached to an aromatic ring. This feature makes them effective hydrogen or electron donors, which is the basis for their antioxidant properties but also their vulnerability.[1][2][3] The phenolic hydroxyl group can be easily oxidized, especially in the presence of oxygen, light, heat, and metal ions, leading to the formation of phenoxy radicals. These radicals can then propagate further reactions, resulting in colored quinone-type structures and other degradation products.[4]

Q2: What are the common visual signs of degradation in my samples?

For solid compounds, which are typically white to off-white crystalline powders, any noticeable color change towards yellow, tan, or brown is a strong indicator of oxidation.[5] In solutions, the degradation is often more apparent and rapid. A solution that was initially clear and colorless may develop a yellow or brown tint over time.[5][6] In advanced stages of degradation, you might also observe the formation of a precipitate as the oxidation byproducts could be less soluble in the chosen solvent.

Q3: What are the key environmental factors that accelerate the oxidation of these compounds?

Several factors can significantly accelerate the degradation of 5-HBA derivatives. Understanding these is the first step toward prevention:

  • Oxygen: Atmospheric oxygen is the primary culprit. The more a sample is exposed to air, the faster it will oxidize.[7][8]

  • Light: Exposure to light, particularly UV radiation, provides the energy to initiate and propagate oxidative reactions.[9][10][11]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][12][13] Storing samples at room temperature on a lab bench is a common cause of degradation.

  • pH: The pH of a solution can influence the stability of phenolic compounds. Basic conditions can deprotonate the hydroxyl group, making it more susceptible to oxidation.

  • Presence of Metal Ions: Trace amounts of metal ions, such as iron or copper, can catalyze oxidative reactions.[14] It is crucial to use high-purity solvents and clean glassware.

Q4: What is the best practice for storing the solid (powder) form of 5-HBA derivatives?

For optimal long-term stability, solid compounds should be stored under conditions that minimize exposure to the factors listed above. The material safety data sheet (MSDS) for p-hydroxybenzoic acid recommends storing it in a cool, dry, and well-ventilated place in a tightly closed container.[15] For maximum protection, especially for sensitive derivatives or long-term storage, we recommend storing the solid powder under an inert atmosphere (like nitrogen or argon), protected from light (e.g., in an amber glass vial), and at a reduced temperature.

Q5: How should I prepare and store solutions of 5-HBA derivatives to ensure their stability?

Solutions are far more prone to degradation than the solid material.[5]

  • Solvent Choice: Always use fresh, anhydrous, high-purity solvents to prepare solutions. Degraded or impure solvents can introduce contaminants that accelerate oxidation.

  • Preparation: Prepare stock solutions fresh whenever possible. If you need to store them, do so in a way that minimizes degradation.

  • Storage Conditions: For short-term storage (up to one month), aliquots of the stock solution should be stored at -20°C.[5] For longer-term storage (up to six months), -80°C is recommended.[5] Crucially, these solutions should be stored under an inert nitrogen atmosphere and protected from light by using amber vials or wrapping clear vials in aluminum foil.[5]

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.[5]

Troubleshooting Guide: Identifying and Addressing Degradation

Encountering unexpected results? Your compound's stability might be the issue. Use this guide to troubleshoot common problems.

Symptom Probable Cause(s) Recommended Actions & Explanations
Solid compound has discolored (yellow/brown). 1. Oxygen Exposure: The container was not sealed properly or was opened frequently in the air. 2. Light Exposure: Stored in a clear vial on the benchtop. 3. Heat Exposure: Stored at ambient room temperature, which can be too high.1. Verify Purity: Before use, run a purity check (e.g., HPLC, LC-MS) to quantify the level of degradation. Compare the results to the certificate of analysis. 2. Re-evaluate Storage: Immediately transfer the remaining solid to an amber vial, purge with an inert gas like nitrogen, seal tightly, and store at ≤ -20°C.
A clear solution turns yellow or brown over time. 1. Oxidation: This is the most likely cause. The phenolic group has oxidized, forming colored byproducts.[5] 2. Solvent Impurities: Using old or low-grade solvents can introduce oxidizing contaminants. 3. pH Instability: The pH of the solution may have shifted to a range that promotes oxidation.1. Discard and Remake: It is generally not advisable to use a visibly degraded solution. Prepare a fresh solution using high-purity, anhydrous solvent. 2. Inert Atmosphere: When preparing the new solution, gently bubble nitrogen through the solvent first (sparging) to remove dissolved oxygen. 3. Add Antioxidants: For extended experiments, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the solution to protect the 5-HBA derivative.[5]
Unexpected peaks appear in HPLC/LC-MS analysis. 1. Degradation Products: These peaks likely correspond to oxidized derivatives, such as dihydroxybenzoic acids or quinones.[14][16][17] 2. Solvent-Mediated Reaction: The compound may be reacting with the solvent, especially under prolonged storage or exposure to light.1. Analyze Standards: If available, run standards of potential degradation products (e.g., 2,5-dihydroxybenzoic acid) to confirm their identity. 2. Review Storage Protocol: This is a clear sign that the current storage method is insufficient. Implement the advanced protocols below for all future work with this compound. Prepare fresh solutions and use them immediately.

Advanced Protocols for Enhanced Stability

For critical applications such as developing analytical standards or long-term drug development studies, the following protocols are essential.

Protocol 1: Long-Term Storage of Solid Compounds via Inert Gas Blanketing

Inert gas blanketing (or padding) is a technique used to displace the reactive oxygen-containing atmosphere in a storage container with a dry, non-reactive gas.[7][18][19] Nitrogen is most commonly used due to its inertness and availability.[18][20]

  • Objective: To create an oxygen-free environment for the long-term storage of solid 5-HBA derivatives, minimizing oxidative degradation.

  • Materials:

    • 5-HBA derivative (solid)

    • Amber glass vial with a PTFE-lined screw cap

    • Source of dry, high-purity nitrogen gas with a regulator

    • Tubing and a Pasteur pipette or needle

    • Parafilm or a secondary sealing tape

  • Procedure:

    • Preparation: Place the required amount of the solid 5-HBA derivative into the amber glass vial. Do this in a low-humidity environment if possible.

    • Purging: Gently introduce a slow stream of nitrogen gas into the vial using the tubing and pipette/needle. Position the tip just above the solid material.

    • Gas Displacement: Allow the nitrogen to flow for 1-2 minutes. Since nitrogen is slightly less dense than air, this will displace the oxygen from the bottom up. Ensure the flow is gentle to avoid blowing the powder out of the vial.

    • Sealing: While the nitrogen is still flowing, slowly withdraw the pipette/needle and immediately seal the vial tightly with the screw cap.

    • Secondary Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and gas exchange.

    • Storage: Label the vial clearly, including the date it was placed under nitrogen, and store it in a freezer at -20°C or -80°C.

Protocol 2: Preparation and Storage of Stabilized Stock Solutions

This protocol incorporates the use of an inert atmosphere and an antioxidant to maximize the stability of solutions.

  • Objective: To prepare and store a stock solution of a 5-HBA derivative with minimal degradation for up to six months.

  • Materials:

    • 5-HBA derivative (solid)

    • High-purity, anhydrous solvent (e.g., DMSO, Acetonitrile)

    • Antioxidant (e.g., Ascorbic acid, ACS grade)

    • Source of dry, high-purity nitrogen gas

    • Amber glass volumetric flask

    • Multiple small-volume amber glass vials with PTFE-lined screw caps

  • Procedure:

    • Solvent Deoxygenation: Before preparing the solution, sparge the solvent with a gentle stream of nitrogen gas for 15-20 minutes to remove dissolved oxygen.

    • Antioxidant Addition (Optional): If compatible with your downstream application, add a small amount of an antioxidant to the deoxygenated solvent. A final concentration of 0.05-0.1% (w/v) of ascorbic acid is a good starting point.

    • Solution Preparation: In the amber volumetric flask, dissolve the accurately weighed 5-HBA derivative in the deoxygenated (and optionally, stabilized) solvent.

    • Aliquoting: Immediately dispense the stock solution into the small-volume amber vials. Fill each vial as much as possible to minimize the headspace volume.

    • Inert Gas Purge: Gently flush the headspace of each small vial with nitrogen for 15-30 seconds before tightly sealing the cap.

    • Storage: Label all aliquots and store them at -80°C for maximum stability.[5] When you need to use a sample, remove only one aliquot and allow it to come to room temperature before opening. Do not refreeze any unused portion of the aliquot.

Visualizations: Understanding the Process

Oxidation Pathway and Prevention

The following diagram illustrates the key factors that promote the oxidation of 5-hydroxybenzoic acid derivatives and the corresponding protective measures that can be implemented in the lab.

G cluster_factors Degradation Factors cluster_prevention Protective Measures Oxygen Oxygen (Air) Oxidation Oxidation (Degradation) Oxygen->Oxidation Light Light (UV) Light->Oxidation Heat Elevated Temp. Heat->Oxidation Metals Metal Ions Metals->Oxidation InertGas Inert Gas (Nitrogen, Argon) InertGas->Oxygen Displaces AmberVial Amber Vials AmberVial->Light Blocks LowTemp Low Temp. (-20°C to -80°C) LowTemp->Heat Reduces Antioxidants Antioxidants Antioxidants->Oxidation Inhibits Compound 5-Hydroxybenzoic Acid Derivative Compound->Oxidation

Caption: Factors causing oxidation and corresponding preventative measures.

Troubleshooting Workflow for Suspected Degradation

This flowchart provides a logical sequence of steps to follow when you suspect your sample of a 5-HBA derivative has been compromised.

G start Suspected Sample Degradation is_solution Is the sample a solid or solution? start->is_solution solid_check Observe Solid: - Color Change? - Clumping? is_solution->solid_check Solid solution_check Observe Solution: - Color Change? - Precipitate? is_solution->solution_check Solution analytics Perform Analytical Check (e.g., HPLC, LC-MS) solid_check->analytics solution_check->analytics compare Compare data to Certificate of Analysis or fresh standard analytics->compare passed Purity Acceptable: Use with Caution compare->passed Yes failed Purity Unacceptable: Discard Sample compare->failed No remediate Implement Advanced Storage Protocols for Future Batches failed->remediate

Caption: A logical workflow for troubleshooting sample degradation.

Summary of Recommended Storage Conditions

ParameterSolid Compound (Powder)SolutionRationale & Key Considerations
Temperature -20°C (Long-term) 2-8°C (Short-term)-80°C (Long-term, >1 month)[5] -20°C (Short-term, <1 month)[5]Lower temperatures drastically slow the rate of oxidative reactions.[12] Avoid room temperature storage.
Atmosphere Inert Gas (N₂ or Ar) Inert Gas Headspace (Solvent should be deoxygenated)Displacing oxygen is the most effective way to prevent the initiation of oxidation.[7][8][20]
Light Store in Dark (Amber Vials)Store in Dark (Amber Vials)UV light provides the activation energy for radical formation.[9][11]
Container Tightly sealed amber glass vial with PTFE-lined cap.Small-volume, single-use amber glass vials to minimize headspace and avoid freeze-thaw cycles.Proper sealing prevents moisture and oxygen ingress. Glass is preferred over plastic for long-term storage of organic compounds.
Additives N/AAntioxidants (e.g., ascorbic acid) can be added if compatible with the application.[5]Antioxidants act as sacrificial agents, getting oxidized before your compound of interest.

References

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Linde. Inerting in the chemical industry. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Cambridge Sensotec. Inert Gas Blanketing. [Link]

  • Modern Chemistry & Applications. Flavonoids and Phenolic Compounds: A Delectable Defense against Disease. [Link]

  • Asfaw, T. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

  • ResearchGate. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

  • Bhattacharya, S. (2025, December 9). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. [Link]

  • JScholar Publishers. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

  • Scientific.Net. Oxidation of Phenol by Persulfate Activated with UV-Light and Ag+. [Link]

  • The Open Medicinal Chemistry Journal. (2018, January 31). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. [Link]

  • MDPI. (2021, December 15). The Influence of Time and Storage Conditions on the Antioxidant Potential and Total Phenolic Content in Homemade Grape Vinegars. [Link]

  • ResearchGate. (2018, January 19). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. [Link]

  • Environmental Science & Technology. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. [Link]

  • ResearchGate. Effect of temperature on the oxidation of phenol. Reaction conditions:... [Link]

  • ResearchGate. (2025, August 5). Degradation kinetics of hydroxy and hydroxynitro derivatives of benzoic acid by fenton-like and photo-fenton techniques: A comparative study | Request PDF. [Link]

  • Appel & Schultz Lab. Phenolics in ecological interactions: The importance of oxidation. [Link]

  • PMC. (2018, January 31). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. [Link]

  • PubMed. (2004, October 15). Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga. [Link]

  • PMC. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • ResearchGate. (2025, September 27). Theoretical perspective of the scavenging ability of five hydroxybenzoic acid derivatives against free radicals using DFT mode of study. [Link]

  • MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. [Link]

  • Bulletin of the National University of Pharmacy. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

  • Science.gov. p-hydroxy benzoic acid: Topics by Science.gov. [Link]

  • IOSR Journal of Pharmacy. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

Sources

Validation & Comparative

Crystal structure determination of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic Acid: A Comparative Analysis of Modern Crystallographic Techniques

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its physical and chemical properties. The crystal structure of an active pharmaceutical ingredient (API) directly influences critical parameters such as solubility, stability, and bioavailability. This guide provides a comprehensive overview and comparison of state-of-the-art methodologies for elucidating the crystal structure of the novel organic compound, 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of experimental and computational techniques. We will delve into the gold-standard method of single-crystal X-ray diffraction (SCXRD), complemented by discussions on NMR crystallography and the burgeoning field of computational crystal structure prediction (CSP).

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most definitive method for determining the atomic arrangement within a crystalline solid.[1][2][3] It provides an unambiguous and highly accurate three-dimensional map of a molecule and its packing in the crystal lattice.[4][5]

Experimental Protocol: A Step-by-Step Workflow

The successful determination of a crystal structure via SCXRD is a multi-step process, beginning with the crucial, and often challenging, task of growing high-quality single crystals.[4][6][7]

Step 1: Crystallization of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

The primary challenge in SCXRD is obtaining a single crystal of suitable size and quality.[4][8] For 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid, a systematic screening of crystallization conditions is paramount.

  • Solvent Selection: The choice of solvent is critical.[6] A solvent in which the compound is moderately soluble is often ideal.[6] For the target molecule, a range of solvents with varying polarities, such as ethanol, ethyl acetate, and acetone/water mixtures, should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[7]

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[9] A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice.[2][10] This diffraction pattern is recorded by a detector.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is a central challenge in crystallography, which can be addressed using various methods for small molecules.[8] Once the initial structure is solved, it is refined to improve the fit between the calculated and observed diffraction data, resulting in a precise model of the atomic positions.

Data Presentation: Crystallographic Data for 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (Hypothetical)

The final output of a successful SCXRD experiment is a set of crystallographic data, which would be presented as follows:

ParameterHypothetical Value for 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid
Chemical FormulaC11H12O4
Formula Weight208.21 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)10.5, 8.2, 12.1
α, β, γ (°)90, 105.2, 90
Volume (ų)1025.4
Z4
Calculated Density (g/cm³)1.348
R-factor0.045
Workflow Diagram

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of 2-(Cyclopropylmethoxy) -5-hydroxybenzoic acid purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for single-crystal X-ray diffraction.

Alternative and Complementary Techniques

While SCXRD is the definitive method, other techniques offer valuable insights, especially when high-quality single crystals are difficult to obtain.

NMR Crystallography

NMR crystallography is a powerful technique that uses solid-state NMR (ssNMR) spectroscopy, often in combination with computational methods, to determine the structure of crystalline materials.[11][12] This method is particularly useful for microcrystalline powders, which are not suitable for SCXRD.[11][13]

Key Principles:

  • Chemical Shifts: The chemical shifts of atoms in an ssNMR spectrum are highly sensitive to the local electronic environment, providing information about molecular conformation and packing.[14]

  • Dipolar Couplings: Through-space dipolar couplings between nuclei provide distance restraints that can be used to determine internuclear distances.[11]

  • Computational Synergy: Density functional theory (DFT) calculations are often used to predict NMR parameters for candidate crystal structures, which are then compared with experimental data to identify the correct structure.[12][14]

Advantages over SCXRD:

  • Does not require single crystals.[11]

  • Provides information on molecular dynamics.

  • Highly sensitive to the positions of hydrogen atoms.[13][14]

Limitations:

  • Provides less direct structural information than SCXRD.

  • Structure determination often relies on computational modeling.

nmr_crystallography_logic exp_ssNMR Experimental ssNMR Data (Chemical Shifts, Couplings) comparison Comparison of Experimental and Calculated Data exp_ssNMR->comparison csp Crystal Structure Prediction (Computational Models) dft DFT Calculation of NMR Parameters for Predicted Structures csp->dft dft->comparison structure Validated Crystal Structure comparison->structure

Sources

Comparative Analysis: Cyclopropylmethyl vs. Isopropyl Ethers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the ether linkage serves as a critical anchor for lipophilic side chains. Two common motifs—the Isopropyl (iPr) ether and the Cyclopropylmethyl (CPM) ether —are frequently interchanged to modulate metabolic stability and potency.[1]

While the isopropyl group is a standard lipophilic cap offering moderate steric bulk and flexibility, it is often plagued by rapid oxidative dealkylation. The cyclopropylmethyl group acts as a "bioisosteric upgrade," offering distinct physicochemical advantages:

  • Steric Shielding: increased bulk to hinder CYP450 approach.

  • Electronic Uniqueness: The cyclopropane ring's Walsh orbitals provide

    
    -character, enabling unique binding interactions (cation-
    
    
    
    ) unavailable to the aliphatic isopropyl group.
  • Conformational Rigidity: Reduced entropic penalty upon binding.

This guide objectively compares these two moieties, focusing on their metabolic liabilities, physicochemical trade-offs, and synthetic integration.

Physicochemical & Structural Analysis

The choice between iPr and CPM is rarely just about size; it is about the electronic and conformational profile of the ligand.

Steric and Electronic Comparison
FeatureIsopropyl Ether (

)
Cyclopropylmethyl Ether (

)
Impact on MedChem
Formula


CPM adds bulk (

vs

).
Hybridization

(Aliphatic)
Pseudo-

(Walsh Orbitals)
CPM can participate in

-stacking or cation-

interactions.
Bond Angle ~109.5° (Tetrahedral)60° (Ring strain)CPM is rigid; iPr is rotatable.
Lipophilicity (

cLogP)
Baseline+0.2 to +0.4 (approx)CPM increases lipophilicity, potentially lowering solubility.
Electronic Effect Inductive donation (+I)Inductive (+I) + HyperconjugationCPM stabilizes adjacent positive charges (benzylic-like behavior).
The "Banana Bond" Effect

Unlike the isopropyl group, the cyclopropane ring in CPM possesses "banana bonds" (bent bonds) derived from


-like hybridization. This creates a region of electron density above and below the ring plane, allowing the CPM group to mimic an alkene or phenyl ring in hydrophobic pockets without the associated planarity or aromaticity.

Metabolic Stability Profile

The primary driver for swapping iPr for CPM is often to mitigate Metabolic Clearance (


) .
Isopropyl Liability: Oxidative Dealkylation

The isopropyl ether is a classic substrate for CYP450 enzymes (particularly CYP2D6 and CYP3A4). The mechanism involves Hydrogen Atom Transfer (HAT) from the tertiary


-carbon.
  • Mechanism:

    
    -Hydroxylation 
    
    
    
    Hemiacetal formation
    
    
    Collapse to Acetone + Alcohol.
  • Rate: Fast, due to the stability of the tertiary radical intermediate.

Cyclopropylmethyl: The Stability Trade-off

CPM is generally more stable than unbranched alkyl chains (n-propyl) but presents a complex profile compared to isopropyl.

  • Steric Protection: The bulk of the cyclopropane ring hinders the approach of the CYP heme iron to the

    
    -methylene protons.
    
  • Electronic Activation: Paradoxically, the cyclopropane ring can stabilize the

    
    -radical (similar to a benzylic position), theoretically lowering the activation energy for HAT.
    
  • Net Result: In practice, sterics usually win . CPM derivatives often show 2-5x improved half-life (

    
    ) in liver microsomes compared to iPr analogs, provided the ring itself does not undergo opening.
    
Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic fates of these two ethers.

MetabolicPathways Start_iPr Isopropyl Ether (R-O-iPr) CYP_iPr CYP450 (Alpha-Hydroxylation) Start_iPr->CYP_iPr Fast HAT Start_CPM Cyclopropylmethyl Ether (R-O-CH2-cPr) CYP_CPM CYP450 (Alpha-Hydroxylation) Start_CPM->CYP_CPM Slowed by Sterics Inter_iPr Hemiacetal Intermediate CYP_iPr->Inter_iPr Inter_CPM Hemiacetal Intermediate CYP_CPM->Inter_CPM RingOpen Ring Opening (Homoallylic Rearrangement) CYP_CPM->RingOpen Minor Pathway (Radical Clock) Product_iPr Acetone + Parent Alcohol (R-OH) Inter_iPr->Product_iPr Spontaneous Collapse Product_CPM Cyclopropanecarboxaldehyde + Parent Alcohol (R-OH) Inter_CPM->Product_CPM Major Pathway

Figure 1: Comparative metabolic degradation pathways. Note the potential for ring opening in CPM, though direct dealkylation remains the primary clearance route.

Decision Framework: When to Switch?

Use the following logic to determine if a switch from Isopropyl to CPM is warranted in your SAR (Structure-Activity Relationship) campaign.

ScenarioRecommendationRationale
High Clearance (Metabolic) Switch to CPM Steric bulk of CPM often reduces

by blocking CYP access.
Solubility Issues Stay with iPr CPM adds lipophilicity (

), which may further reduce aqueous solubility.
Target Pocket is Flat/Narrow Switch to CPM The cyclopropane ring can adopt a "pseudo-unsaturated" orientation that fits narrow hydrophobic clefts better than the globular isopropyl.
Cost of Goods (Scale-up) Stay with iPr Isopropyl halides are commodity chemicals; (Bromomethyl)cyclopropane is significantly more expensive.

Experimental Protocols

To validate the performance difference, the following workflows are standard in medicinal chemistry.

Synthesis: Williamson Ether Formation

Both ethers are installed via standard nucleophilic substitution.

Reagents:

  • Substrate: Phenol or Alcohol derivative (1.0 eq)

  • Electrophile: 2-Bromopropane (for iPr) OR (Bromomethyl)cyclopropane (for CPM) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: DMF or Acetonitrile

Protocol:

  • Dissolve the substrate in anhydrous DMF (0.1 M concentration).

  • Add the base and stir at room temperature for 15 minutes to generate the alkoxide.

  • Add the respective alkyl bromide dropwise.

  • Heat the reaction:

    • iPr: 60°C (slower kinetics due to secondary halide steric hindrance).

    • CPM: 50°C (faster kinetics; primary halide is highly reactive).

  • Monitor via LC-MS. Upon completion, dilute with EtOAc, wash with water/brine (x3) to remove DMF.

  • Concentrate and purify via flash chromatography.

In Vitro Microsomal Stability Assay

This assay quantifies the metabolic stability advantage.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compounds (1 µM final conc).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Comparison Data Summary

The table below summarizes typical performance metrics observed in matched molecular pair (MMP) analyses.

MetricIsopropyl EtherCyclopropylmethyl EtherAdvantage
Intrinsic Clearance (

)
High (>50 µL/min/mg)Moderate (<20 µL/min/mg)CPM (Stability)
ClogP 2.5 (Reference)2.8 - 2.9iPr (Solubility)
Potency (

)
BaselineOften 2-10x Potency BoostCPM (Binding)
Toxicity Risk Low (Acetone metabolite)Low-Medium (Aldehyde/Radical)iPr (Safety)

References

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry.[3][5]

  • Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry.[6] ChemBioChem.

  • Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery.

  • Ritchie, T. J., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE). Journal of Chemical Information and Modeling.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid, a compound often utilized as an intermediate in the synthesis of complex molecules. While this compound may not have specific, dedicated disposal guidelines, we can establish a robust and safe disposal plan by adhering to the principles of hazardous waste management for carboxylic acids and benzoic acid derivatives.[1][2] This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. For 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid, we must infer its properties from related structures, such as other hydroxybenzoic acids.

Expected Hazards:

  • Skin and Eye Irritation: Like many benzoic acid derivatives, this compound is likely to cause skin and serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3][5]

A comprehensive risk assessment should be conducted before initiating any work that will generate this waste, considering the quantities involved and the specific laboratory conditions.

Personal Protective Equipment (PPE)

To mitigate the risks identified, all personnel handling 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid waste must wear appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[3][7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[3][4][5]
Body Protection Laboratory coatProtects clothing and skin from contamination.[9]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when handling powders outside of a fume hood to prevent respiratory irritation.[10]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][11]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization at the point of generation are critical to prevent hazardous reactions and ensure compliant disposal.[12][13][14]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory, at or near the point of waste generation.[12][15][16] This area must be under the control of the laboratory personnel.

Step 2: Select an Appropriate Waste Container Use a container that is compatible with acidic chemical waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof closure.[12][13]

Step 3: Label the Waste Container The moment you begin accumulating waste, affix a hazardous waste label.[14] The label must include:

  • The words "Hazardous Waste"[12][15][17]

  • The full chemical name: "2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid" (no abbreviations or formulas)[12]

  • An indication of the hazards (e.g., "Irritant," "Corrosive - Acid") using GHS pictograms or other approved warning symbols.[14][15]

  • The accumulation start date.

Step 4: Waste Accumulation

  • Solid Waste: Collect solid 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid waste, including contaminated consumables like weigh boats and filter paper, in the designated container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with incompatible solvents.[18]

  • Segregation is Key: Do not mix this acidic waste with bases, strong oxidizing agents, or reactive metals.[2][19] Such mixing can lead to violent reactions.

Step 5: Container Management Keep the waste container securely closed at all times, except when adding waste.[12][14][18] Do not overfill the container; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[17]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid waste.

DisposalWorkflow start Waste Generation (2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate Waste (Solid vs. Liquid, No Incompatibles) container->segregate accumulate Accumulate in SAA (Keep Container Closed) segregate->accumulate full Is Container Full (≤ 90% Capacity)? accumulate->full full->accumulate No request Request Waste Pickup (Contact EHS) full->request Yes storage Store in CAA (Pending Pickup) request->storage end Licensed Disposal Vendor storage->end

Caption: Disposal workflow for 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[2]

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.

  • Small Spills (Manageable):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for acids, such as vermiculite or sand.[20]

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[1][3][8]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Large Spills (Unmanageable):

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Provide them with the identity of the spilled material and the location.

Crucially, never wash chemical spills down the drain. [1]

Final Disposal

Once the waste container is full (or approaching the maximum accumulation time limit set by your institution and EPA regulations), arrange for its disposal through your institution's EHS office.[12] They will coordinate with a licensed hazardous waste disposal company to ensure the material is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[14][15][20]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding our collective responsibility to our colleagues and the world we share.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]

  • EcoOnline. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • Labbox. (n.d.). Benzoic acid AGR. Retrieved from [Link]

  • Durham Tech. (2018, January 17). Benzoic Acid cas65-85-0 SDS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • eCFR. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • Farmingdale State College. (n.d.). Guidelines for Hazardous Waste Disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.